

FL3 Flavagline: A Technical Guide to its Synthesis, Structure, and Biological Activity

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Compound of Interest

Compound Name: FL3 (flavagline)

Cat. No.: B607460

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FL3, a synthetic flavagline, has emerged as a compound of significant interest in cancer research and cardioprotection. As a derivative of the natural product rocaglaol, FL3 exhibits potent and selective cytotoxicity against a range of cancer cell lines while demonstrating protective effects on healthy cells, such as cardiomyocytes. This technical guide provides a comprehensive overview of the chemical synthesis, structure, and mechanism of action of FL3, with a focus on its interaction with the prohibitin (PHB) protein and subsequent modulation of key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Chemical Structure and Properties

FL3, with the IUPAC name (1R,3S,3aR,8bS)-3a-(4-bromophenyl)-6,8-dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol, is a complex molecule characterized by a cyclopenta[b]benzofuran core.

Property	Value
Molecular Formula	C ₂₅ H ₂₃ BrO ₅
Molecular Weight	483.35 g/mol
SMILES	<chem>COC1cc(OC)c2c(c1)O--INVALID-LINK--(--INVALID-LINK--C[C@@H]2O)O</chem>
CAS Number	1186012-80-5

Synthesis of FL3 Flavagline

While a detailed, step-by-step synthesis protocol for FL3 is not readily available in a single public source, the general synthetic strategy for flavaglines involves a key [3+2] cycloaddition reaction. The synthesis of related flavagline analogs typically starts from a substituted chalcone and a corresponding cinnamic acid derivative. The synthesis of the core cyclopenta[b]benzofuran structure is a critical step, often achieved through multi-step sequences involving the formation of key intermediates. Researchers aiming to synthesize FL3 would need to consult specialized organic chemistry literature focusing on the total synthesis of rocaglamides and related natural products.

Mechanism of Action: Targeting Prohibitin and Modulating Signaling Pathways

FL3 exerts its biological effects primarily through its direct interaction with prohibitins (PHB1 and PHB2), highly conserved scaffold proteins involved in various cellular processes, including cell proliferation, apoptosis, and mitochondrial function.

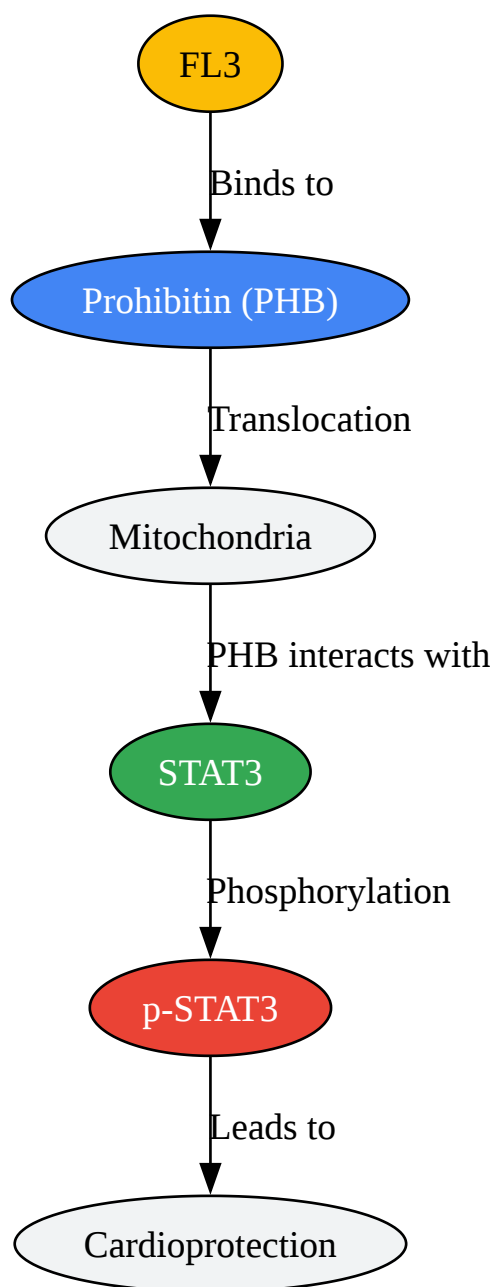
FL3-Prohibitin Interaction

FL3 binds to prohibitins, and this interaction is fundamental to its mechanism of action. This binding has been demonstrated through pull-down assays using FL3-conjugated Affi-Gel beads.

Modulation of STAT3 Signaling

In the context of cardioprotection, FL3's interaction with prohibitins leads to the modulation of the STAT3 signaling pathway.

- FL3 induces the translocation of PHB1 to the mitochondria.
- In the mitochondria, FL3 promotes the heterodimerization of PHB1 with STAT3.
- This interaction leads to the phosphorylation of STAT3, a key step in its activation.
- The activation of the mitochondrial STAT3/PHB1 complex is associated with the cardioprotective effects of FL3 against doxorubicin-induced toxicity.[\[2\]](#)[\[3\]](#)



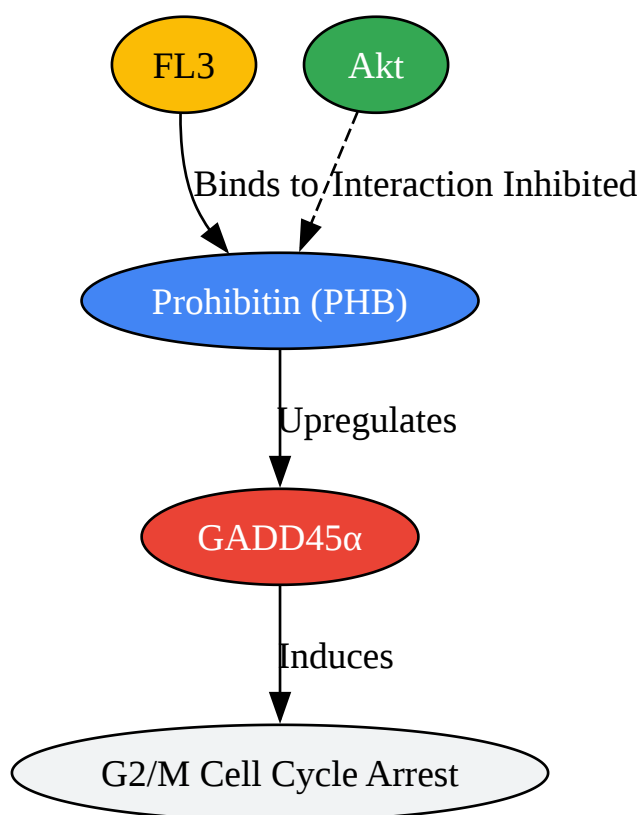
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Modulation of Akt Signaling and Cell Cycle Arrest

In cancer cells, particularly in urothelial carcinoma, FL3's interaction with prohibitins disrupts the Akt signaling pathway, leading to cell cycle arrest.^{[1][4]}

- FL3 binding to PHB inhibits the interaction between Akt and PHB.
- This disruption prevents Akt-mediated phosphorylation of PHB.

- The inhibition of PHB phosphorylation leads to a decrease in its localization within the mitochondria.
- Ultimately, this cascade results in cell cycle arrest at the G2/M phase, mediated by the upregulation of GADD45α.[1][4]



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Quantitative Data

In Vitro Cytotoxicity of FL3

FL3 has demonstrated potent cytotoxic effects against a variety of cancer cell lines, with IC50 values in the nanomolar range.

Cell Line	Cancer Type	IC50 (nM)	Reference
K562	Chronic Myeloid Leukemia	161.85 ± 9.44	[5]
T24	Urothelial Carcinoma	Potent Inhibition (Specific IC50 not provided)	[1]
5637	Urothelial Carcinoma	Potent Inhibition (Specific IC50 not provided)	[1]
BIU	Urothelial Carcinoma	Potent Inhibition (Specific IC50 not provided)	[1]
SW480	Colorectal Carcinoma	<10	[6]
HT29/HI1	Colorectal Carcinoma	<10	[6]

Effect of FL3 on Cell Cycle Distribution

FL3 treatment leads to a significant arrest of cancer cells in the G2/M phase of the cell cycle.[\[1\]](#)

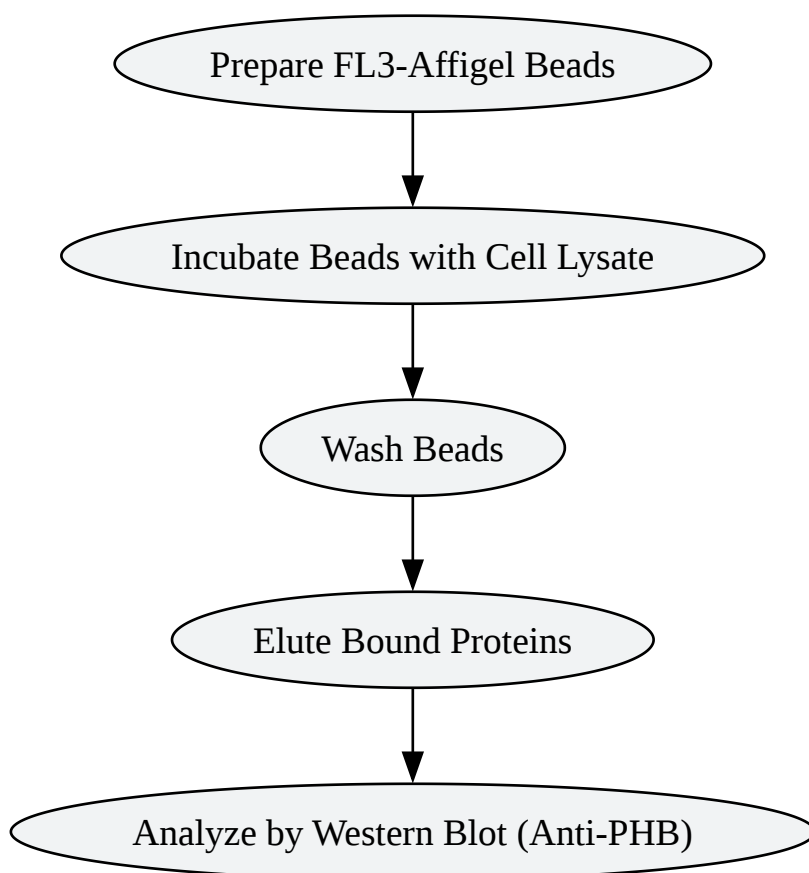
Cell Line	Treatment	G1 Phase (%)	S Phase (%)	G2/M Phase (%)
T24	Control	~67	~26	~7
T24	FL3	~53	~23	~24

Experimental Protocols

FL3-Prohibitin Pull-Down Assay

This assay is used to confirm the physical interaction between FL3 and prohibitins.

Workflow:



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Detailed Methodology:

- Preparation of FL3-Affigel Beads:
 - Wash Affi-Gel 10 beads with isopropanol and then with cold water.
 - Incubate the beads with a solution of FL3 in a suitable solvent (e.g., DMSO) overnight at 4°C with gentle shaking.
 - Block any remaining active esters on the beads by incubating with ethanolamine.
 - Wash the beads extensively with PBS to remove any unbound FL3.
- Cell Lysis:

- Harvest cells and lyse them in a buffer containing a non-ionic detergent (e.g., NP-40), protease inhibitors, and phosphatase inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Pull-Down:
 - Incubate the cleared cell lysate with the prepared FL3-Affigel beads (or control beads) for several hours to overnight at 4°C with rotation.
- Washing and Elution:
 - Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
 - Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Analysis:
 - Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with primary antibodies specific for PHB1 and PHB2, followed by an appropriate HRP-conjugated secondary antibody.
 - Detect the protein bands using a chemiluminescence substrate.

Western Blot Analysis of STAT3 and Akt Phosphorylation

This method is used to quantify the changes in the phosphorylation status of STAT3 and Akt upon FL3 treatment.

Detailed Methodology:

- Cell Treatment and Lysis:
 - Culture cells to the desired confluency and treat with FL3 at the desired concentration and time points.

- Lyse the cells in a buffer containing protease and phosphatase inhibitors.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
 - Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
 - Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
 - Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3), total STAT3, phosphorylated Akt (p-Akt), and total Akt overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
 - Detect the protein bands using a chemiluminescence substrate and image the blot.
- Quantification:
 - Measure the band intensities for the phosphorylated and total proteins using densitometry software.
 - Normalize the intensity of the phosphorylated protein band to the corresponding total protein band to determine the relative phosphorylation level.

Conclusion

FL3 is a promising synthetic flavagline with a well-defined chemical structure and potent biological activities. Its ability to selectively target cancer cells and protect healthy cells through the modulation of prohibitin-mediated signaling pathways makes it a valuable lead compound for drug development. The technical information and experimental protocols provided in this

guide are intended to support further investigation into the therapeutic potential of FL3 and related compounds.

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